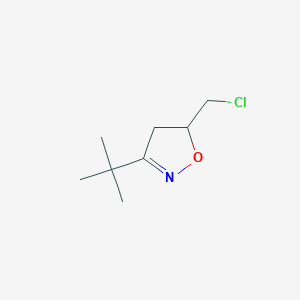

3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

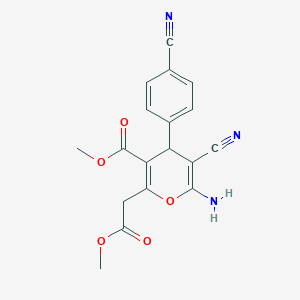

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one”, the SMILES string isClCC1OC(N(C(C)(C)C)C1)=O and the InChI key is HAQRVJXVMSWGQK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole” are not well-documented. A similar compound, “3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one”, is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Herbicidal Activities

A series of novel compounds similar to 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole, such as 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, have been prepared and found to exhibit significant herbicidal activity against both broadleaf and narrowleaf weeds. These compounds are synthesized through a key step involving the introduction of a chlorine atom, demonstrating their potential in agricultural applications as herbicides without damaging crops like rice in paddy fields (Kudo et al., 1998).

Peptide Synthesis Applications

The compound's derivatives have been implicated in the synthesis of peptides, showcasing their utility in peptide synthesis through carbodiimide-mediated reactions. This process involves creating oxazolones from N-alkoxycarbonylamino acids, which then react to form peptides, indicating a significant role in the preparation of optically pure peptides and amino acid derivatives (Benoiton et al., 1981).

Synthetic Utility in Organic Chemistry

Further research into compounds structurally related to 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole includes their use in the synthesis of complex molecules. For example, studies on the oxidative cross-dehydrogenative coupling via C(sp2)–H bond functionalization highlight the regioselective direct acylation/benzoylation of certain substrates, emphasizing the method's efficiency and the broad substrate scope in organic synthesis (Sharma et al., 2021).

Novel Synthetic Pathways

Research also explores novel synthetic pathways and modifications for the preparation of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their pharmacologically interesting biological activities. The work includes practical one-pot preparations of these compounds, indicating the versatility and application in synthesizing pharmaceutically relevant molecules (Barta et al., 2000).

Propriétés

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXAKGGNNQAHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)

![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)

![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)